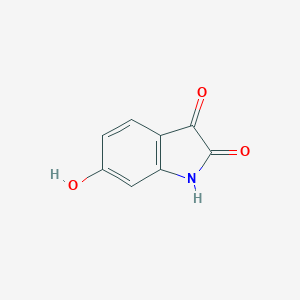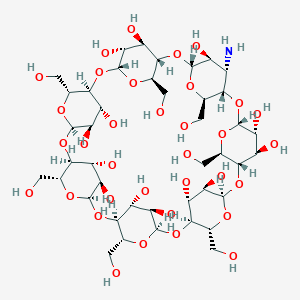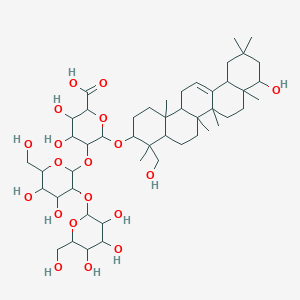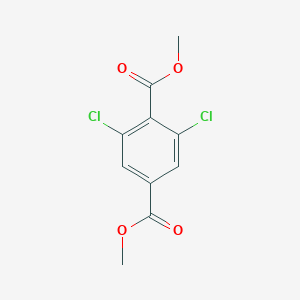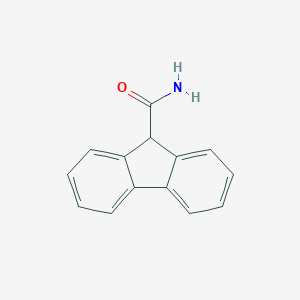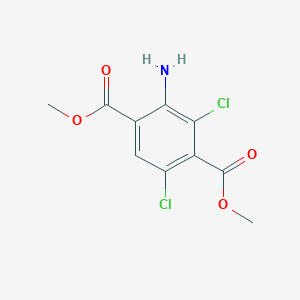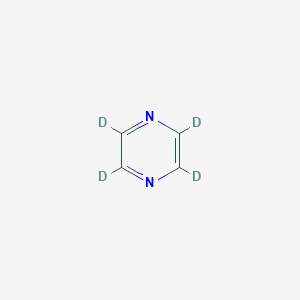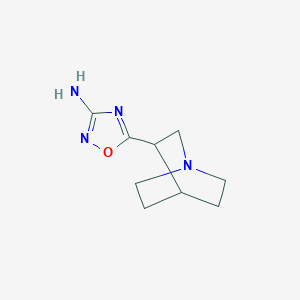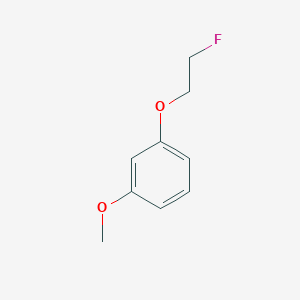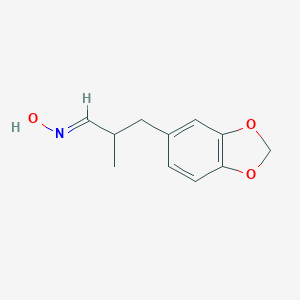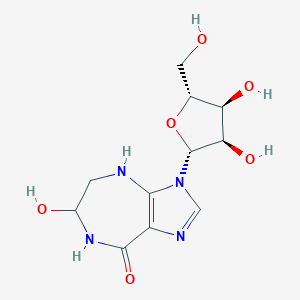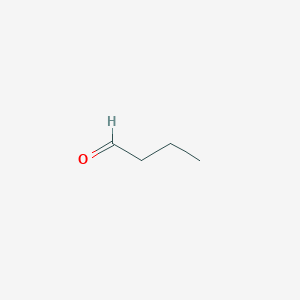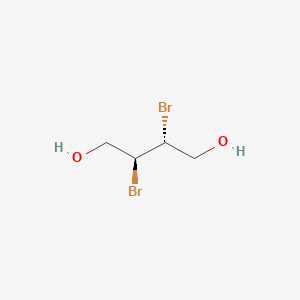
(2R,3S)-rel-2,3-Dibromo-1,4-butanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2,3-dibromobutane-1,4-diol is an organic compound characterized by the presence of two bromine atoms and two hydroxyl groups attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-dibromobutane-1,4-diol typically involves the bromination of butane-1,4-diol. One common method is the reaction of butane-1,4-diol with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the (2S,3R) isomer.
Industrial Production Methods
Industrial production of (2S,3R)-2,3-dibromobutane-1,4-diol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
(2S,3R)-2,3-dibromobutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form butane-1,4-diol.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Formation of butane-1,4-dione.
Reduction: Formation of butane-1,4-diol.
Substitution: Formation of compounds like 2,3-dihydroxybutane-1,4-diol or 2,3-diaminobutane-1,4-diol.
科学的研究の応用
(2S,3R)-2,3-dibromobutane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,3R)-2,3-dibromobutane-1,4-diol involves its interaction with various molecular targets. The bromine atoms and hydroxyl groups can participate in hydrogen bonding and halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound a valuable tool in biochemical studies.
類似化合物との比較
Similar Compounds
(2S,3S)-2,3-dibromobutane-1,4-diol: A stereoisomer with different spatial arrangement of bromine atoms.
(2R,3R)-2,3-dibromobutane-1,4-diol: Another stereoisomer with distinct stereochemistry.
2,3-dibromobutane: Lacks hydroxyl groups, making it less versatile in certain reactions.
Uniqueness
(2S,3R)-2,3-dibromobutane-1,4-diol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
特性
IUPAC Name |
(2S,3R)-2,3-dibromobutane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2/t3-,4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYNQEOLHRWEPE-ZXZARUISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](CO)Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

